molecular formula C15H23N3O2 B11809622 tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11809622
M. Wt: 277.36 g/mol
InChI Key: RHKKJLHWVJMMLN-UHFFFAOYSA-N
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Description

tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(1-methylpyrrolidin-2-yl)pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-11(7-5-9-16-13)12-8-6-10-18(12)4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17,19)

InChI Key

RHKKJLHWVJMMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2CCCN2C

Origin of Product

United States

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